1-Azido-2,4-dimethoxybenzene
Description
Structure
3D Structure
Properties
CAS No. |
85862-79-9 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-azido-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H9N3O2/c1-12-6-3-4-7(10-11-9)8(5-6)13-2/h3-5H,1-2H3 |
InChI Key |
DQYUSPMKUPJQDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=[N+]=[N-])OC |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Azido 2,4 Dimethoxybenzene
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
1-Azido-2,4-dimethoxybenzene readily participates in 1,3-dipolar cycloaddition reactions, a cornerstone of click chemistry. scispace.comnih.gov This class of reactions is renowned for its high efficiency, selectivity, and mild reaction conditions. scispace.combeilstein-journals.org The azide (B81097) functional group of this compound acts as a 1,3-dipole, reacting with various dipolarophiles to form stable five-membered heterocyclic rings. raco.cat
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent click reaction. beilstein-journals.orgnih.gov In this reaction, this compound reacts with terminal alkynes in the presence of a copper(I) catalyst to exclusively yield 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org The copper catalyst plays a crucial role in activating the terminal alkyne, facilitating the reaction to proceed under mild conditions with high yields. nih.govuio.no The resulting triazole products are of significant interest in medicinal chemistry and materials science due to their broad range of biological activities and unique chemical properties. nih.govresearchgate.net
For instance, the reaction of this compound with various terminal alkynes, catalyzed by a copper(I) source, leads to the formation of the corresponding 1-(2,4-dimethoxyphenyl)-4-substituted-1H-1,2,3-triazoles. The reaction is typically carried out in a variety of solvents, including aqueous systems, and is tolerant of a wide range of functional groups. nih.govresearchgate.net
| Alkyne Reactant | Catalyst/Conditions | Product | Reference |
| Phenylacetylene | CuI, Ligand, Solvent | 1-(2,4-Dimethoxyphenyl)-4-phenyl-1H-1,2,3-triazole | nih.gov |
| Propargyl alcohol | CuSO4, Sodium ascorbate, H2O/t-BuOH | (1-(2,4-Dimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | researchgate.net |
| 4-Ethynyl-1,2-dimethoxybenzene | Copper(I) catalyst | 1,4-Bis(2,4-dimethoxyphenyl)-1H-1,2,3-triazole | scilit.net |
In cases where the use of a copper catalyst is undesirable, such as in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. magtech.com.cnnih.gov This reaction utilizes a strained cycloalkyne, which reacts spontaneously with an azide without the need for a catalyst. rsc.orgnih.gov While specific examples involving this compound in SPAAC are not extensively detailed in the provided search results, the general principle involves its reaction with strained alkynes like cyclooctynes or dibenzocyclooctynes. magtech.com.cnnih.gov The high degree of ring strain in the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed at or near room temperature. rsc.orgnih.gov This catalyst-free approach is particularly valuable for applications in bioconjugation. nih.govnih.gov
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal "click" reaction. sigmaaldrich.comrsc.org In this transformation, an electron-rich dienophile reacts with an electron-poor diene. nih.govunits.it While azides themselves are not the primary diene component in IEDDA, the resulting triazole products from CuAAC or SPAAC can potentially participate in further transformations. However, the direct participation of this compound in IEDDA reactions as a primary reactant is not the typical application of this compound. The IEDDA reaction more commonly involves electron-deficient tetrazines reacting with strained alkenes or alkynes. nih.govnih.govsemanticscholar.org
Influence of Dimethoxy Substituents on Aromatic Reactivity
Intermolecular Reactions of Generated Nitrenes (e.g., C-H Insertion)
The generation of nitrenes from this compound opens up pathways for various intermolecular reactions, with C-H insertion being a prominent example. These highly reactive intermediates can be generated through thermal or photochemical decomposition of the azide, or more commonly, through transition metal catalysis. The resulting 2,4-dimethoxyphenylnitrene can then react with a variety of substrates.
Transition-metal-catalyzed C-H amination via nitrene insertion provides a direct method for forming C-N bonds. wikipedia.org This process is often facilitated by catalysts that stabilize the reactive nitrene intermediate. wikipedia.org For instance, rhodium-catalyzed reactions have been shown to proceed via a concerted, asynchronous transition state. wikipedia.org While intramolecular C-H amination is often more predictable, intermolecular reactions present challenges in controlling regio- and chemoselectivity. researchgate.net
Research has shown that the choice of catalyst and reaction conditions can significantly influence the outcome of these reactions. For example, copper(I) complexes have been used to catalyze nitrene transfer from N-(p-toluenesulfonylimino)phenyliodinane (PhI=NTs) to the C-H bonds of 1,3-dimethoxybenzene (B93181), a compound structurally similar to the nitrene precursor . researchgate.net The reaction of a cationic copper(I) complex with p-nitrobenzenesulfonyl azide has been shown to form a mononuclear sulfonamido complex of copper(II), which can act as a precatalyst for nitrene transfer to benzene (B151609). researchgate.net Palladium-catalyzed intermolecular amidation of unactivated sp² and sp³ C-H bonds has also been demonstrated, utilizing primary amides and an oxidant. nih.gov This reaction proceeds with excellent chemo- and regioselectivity for substrates containing directing groups. nih.gov
The reactivity of the generated nitrene is also influenced by its electronic state. Singlet nitrenes typically undergo C-H insertion with retention of stereochemistry through a concerted mechanism, while triplet nitrenes react via a stepwise radical abstraction and recombination pathway. wikipedia.org The presence of the electron-donating dimethoxy groups on the aromatic ring of the nitrene generated from this compound would likely influence its reactivity and selectivity in these insertion reactions.
Electrophilic and Nucleophilic Character of the Azide Moiety
The azide functional group in this compound exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the reacting partner.
Reactions Acting as Electrophiles
The azide group can act as an electrophile, particularly when activated. For example, in the presence of a strong acid, the terminal nitrogen of the azide can be protonated, leading to the formation of an aminodiazonium ion. This intermediate can then rearrange to form a cationic 2-azabutadiene, which is a powerful electrophile capable of participating in reactions like hetero-Diels-Alder cycloadditions with alkenes and alkynes. umich.edu
Another example of the electrophilic character of azides is the Staudinger reaction. In this reaction, a trivalent phosphorus compound, such as a phosphine (B1218219), attacks the terminal nitrogen of the azide. acs.org This initial step involves the electrophilic addition of the azide to the lone pair of the phosphorus atom. acs.org The resulting phosphazide (B1677712) intermediate can then eliminate dinitrogen to form an iminophosphorane. acs.org The kinetics and mechanism of this reaction are influenced by the structure of both the aryl azide and the phosphine. nih.gov
Participation as Nucleophiles
The azide ion (N₃⁻) is an excellent nucleophile and can participate in various substitution reactions. masterorganicchemistry.com In the context of this compound, while the azide is covalently bonded to the aromatic ring, the azide moiety can still exhibit nucleophilic character in certain reactions. For instance, in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, the azide acts as a nucleophile, attacking the electrophilic carbon of the alkyne to form a triazole ring. evitachem.com
Furthermore, the azide group can participate in nucleophilic acyl substitution reactions. When reacted with an acyl halide or anhydride, the azide ion can displace the leaving group to form an acyl azide. masterorganicchemistry.com These acyl azides are valuable intermediates that can undergo rearrangement, such as the Curtius rearrangement, to form isocyanates and subsequently amines or carbamates. masterorganicchemistry.com
Influence of Dimethoxy Substituents on Aromatic Reactivity
The two methoxy (B1213986) (-OCH₃) groups on the benzene ring of this compound have a profound influence on the reactivity of the aromatic system.
Activation Towards Electrophilic Aromatic Substitution
The methoxy group is a strong activating group in electrophilic aromatic substitution (EAS) reactions. orgosolver.com This is due to the electron-donating resonance effect of the oxygen's lone pairs, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. vaia.comdocsity.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com
In 1,4-dimethoxybenzene (B90301), both methoxy groups work in concert to strongly activate the ring. youtube.com The presence of these activating groups makes the molecule significantly more reactive than benzene in EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation. numberanalytics.comlibretexts.org For example, the bromination of anisole (B1667542) (methoxybenzene) is faster than that of benzene due to the electron-donating effect of the methoxy group. numberanalytics.com The positions for substitution are directed to the carbons ortho and para to the methoxy groups. orgosolver.comlibretexts.org In the case of 1,4-dimethoxybenzene, this means substitution will occur at the 2, 3, 5, and 6 positions. The presence of the azide group at the 1-position will also influence the regioselectivity of further substitutions.
Interactive Table: Effect of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -OCH₃ (Methoxy) | Activating | Ortho, Para |
| -N₃ (Azido) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Deactivating | Meta |
| -CH₃ (Methyl) | Activating | Ortho, Para |
Oxidative Demethylation Pathways
The methoxy groups in this compound can be susceptible to oxidative demethylation. This process involves the removal of one or both methyl groups and oxidation of the resulting hydroquinone (B1673460) to a quinone. Several reagents and conditions can effect this transformation.
One common method involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.org Other reagents like argentic oxide and nitric acid have also been employed, although they may require harsh conditions and can lead to side reactions. acs.org More recently, N-bromosuccinimide (NBS) in the presence of water and a catalytic amount of sulfuric acid has been shown to be an efficient reagent for the oxidative demethylation of fused 1,4-dimethoxybenzene systems to their corresponding 1,4-quinones. acs.orgnih.govacs.orgsigmaaldrich.com This method offers mild reaction conditions. acs.org However, it has been noted that the oxidative demethylation of unfused ring systems like 1,4-dimethoxybenzene itself does not proceed under these specific optimized conditions. acs.org The proposed mechanism for this reaction involves initial electrophilic attack by bromine followed by nucleophilic attack of water and subsequent elimination of methanol.
Interactive Table: Reagents for Oxidative Demethylation of Dimethoxybenzenes
| Reagent | Conditions | Comments |
|---|---|---|
| Ceric Ammonium Nitrate (CAN) | Various | Common and effective reagent. acs.org |
| Argentic Oxide | Acidic | Not economically viable for large scale. acs.org |
| Nitric Acid | Strong Acid | Can lead to side reactions like nitration. acs.org |
| N-Bromosuccinimide (NBS) | H₂O, cat. H₂SO₄ | Effective for fused systems, less so for simple dimethoxybenzenes. acs.orgnih.govacs.orgsigmaaldrich.com |
Radical Reactions and Electron Transfer Processes
The reactivity of this compound is significantly influenced by radical reactions and electron transfer processes, particularly following photolysis. The generation of the highly reactive 2,4-dimethoxyphenylnitrene intermediate opens pathways to various products through complex mechanisms.
Photochemical Reactions and Radical Intermediates
Photolysis of aryl azides is a common method to generate the corresponding arylnitrenes, which are key intermediates in many radical reactions. In the case of this compound, photolysis in the presence of oxygen leads to a series of complex transformations.
Detailed studies involving flash photolysis of 2,4-dimethoxyphenyl azide (1a) in acetonitrile (B52724) have elucidated the mechanism of its photooxidation. researchgate.net The primary intermediates formed are corresponding nitroso oxides. researchgate.net These nitroso oxides exist as four conformers (cis/syn, cis/anti, trans/syn, and trans/anti) due to the asymmetric nature of the molecule and the one-and-a-half bond order of the C-N and N-O bonds. researchgate.net The cis form is noted to absorb at a shorter wavelength and is more labile than the trans form. researchgate.net
The ultimate products of the steady-state photolysis of aromatic azides in the presence of oxygen are nitro- and nitrosobenzenes, which are formed through the photochemical transformation of these nitroso oxide intermediates. researchgate.net In a notable reaction, one of the intermediates undergoes an unusual ring cleavage, yielding a 4-methoxy-6-oxohexa-2,4-dienenitrile N-oxide derivative. researchgate.net Furthermore, when the photolysis of aryl azides like 4-methoxyphenyl (B3050149) azide is conducted in acetonitrile with oxygen, the reaction can proceed via arene ring opening and subsequent trapping of acetonitrile. This process affords 5-methyl-3-(5-oxopenta-1,3-dien-1-yl)-1,2,4-oxadiazoles. researchgate.net
In the absence of trapping agents, the triplet 2,4-dimethoxyphenylnitrene, generated from photolysis, is expected to undergo reactions typical for triplet arylnitrenes. These include dimerization to form the corresponding azo compound, 2,2',4,4'-tetramethoxyazobenzene, or hydrogen abstraction from the solvent or other hydrogen donors to yield 2,4-dimethoxyaniline (B45885). researchgate.net
| Reaction Conditions | Key Intermediates | Major Products | Reference |
|---|---|---|---|
| Flash photolysis in acetonitrile with oxygen | Nitroso oxides (cis/syn, cis/anti, trans/syn, trans/anti conformers) | Nitro- and Nitrosobenzenes | researchgate.net |
| Steady-state photolysis in acetonitrile with oxygen | Nitroso oxides | 4-methoxy-6-oxohexa-2,4-dienenitrile N-oxide derivative (from ring cleavage) | researchgate.net |
| Photolysis in acetonitrile with oxygen (general for related aryl azides) | Not specified | 5-methyl-3-(5-oxopenta-1,3-dien-1-yl)-1,2,4-oxadiazoles | researchgate.net |
| General photolysis (in inert solvent) | Triplet 2,4-dimethoxyphenylnitrene | 2,2',4,4'-Tetramethoxyazobenzene (dimerization), 2,4-Dimethoxyaniline (H-abstraction) | researchgate.net |
Photoinduced Electron Transfer (PeT)
The 2,4-dimethoxy-substituted aryl azide motif, as found in this compound, has been identified as a highly effective component in the design of fluorogenic probes. escholarship.org Its function relies on a process known as photoinduced electron transfer (PeT). escholarship.orggoogle.com In these systems, the azide-containing aryl ring acts as an efficient quencher of fluorescence. escholarship.org
Upon excitation of the fluorophore, an electron is transferred from the electron-rich this compound moiety to the excited state of the fluorophore. This process results in a non-radiative decay pathway, effectively quenching the fluorescence emission. escholarship.org The quenching efficiency of this particular motif is among the highest reported for azide-based probes. escholarship.org
This PeT quenching mechanism is reversible. When the azide group participates in a bioorthogonal reaction, such as a "click" reaction with an alkyne, its electronic properties are fundamentally altered. The transformation of the azide into a triazole ring eliminates the PeT process, thereby "switching on" or restoring the fluorescence of the attached dye. escholarship.org This characteristic makes this compound a valuable component for developing "no-wash" live-cell imaging probes. escholarship.org
| Process Stage | Description | Outcome | Reference |
|---|---|---|---|
| Quenching (Before Reaction) | The this compound moiety donates an electron to the excited fluorophore. | Fluorescence is quenched via a non-radiative decay pathway. | escholarship.org |
| Activation (After Click Reaction) | The azide is converted to a triazole, altering its electronic properties. | The PeT process is inhibited, and fluorescence is restored. | escholarship.org |
Computational and Theoretical Studies on 1 Azido 2,4 Dimethoxybenzene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of 1-Azido-2,4-dimethoxybenzene. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine the molecule's geometric and electronic properties. researchgate.netnih.gov These calculations can predict stable conformers, such as the orientation of the methoxy (B1213986) groups relative to the benzene (B151609) ring, and provide data on bond lengths, bond angles, and thermodynamic parameters. researchgate.netnih.gov A crucial aspect of these studies is the analysis of the molecule's electronic landscape, which is dictated by the interplay of its constituent functional groups. mdpi.com
The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are central to predicting a molecule's reactivity, particularly in cycloaddition reactions. scilit.netlibretexts.org For this compound, computational studies predict that the HOMO is primarily localized on the electron-rich 2,4-dimethoxybenzene ring, consistent with the strong electron-donating character of the two methoxy groups. Conversely, the LUMO is expected to have significant contributions from the azide (B81097) functional group. mdpi.com This separation of the FMOs is characteristic of many substituted aromatic compounds and is a key factor in their chemical behavior. mdpi.com The energy gap between the HOMO and LUMO influences the molecule's stability and its UV-visible absorption properties.
Table 1: Representative Frontier Molecular Orbital (FMO) Properties for a Substituted Aryl Azide System This table provides illustrative data based on typical computational findings for aromatic azides to demonstrate the concepts of HOMO-LUMO distribution and energies.
| Molecular Orbital | Energy (eV) | Primary Localization |
| LUMO+1 | 2.5 | Aromatic Ring / Substituents |
| LUMO | 1.8 | Azide Group (π)* |
| HOMO | -5.9 | Dimethoxybenzene Ring (π) |
| HOMO-1 | -6.5 | Dimethoxybenzene Ring / Substituents |
Data are hypothetical and for illustrative purposes, based on trends observed in computational studies of related aromatic azides. mdpi.comescholarship.org
The reactivity of this compound is heavily influenced by the electronic properties of its substituents. The two methoxy groups are powerful electron-donating groups (EDGs). libretexts.org They exert a deactivating inductive effect (-I) due to the electronegativity of the oxygen atoms, but this is overwhelmingly surpassed by their strong electron-donating resonance effect (+R), which enriches the benzene ring with electron density, particularly at the ortho and para positions. libretexts.org
The azide group exhibits a more complex, "chameleonic" electronic character. acs.org It acts as an inductively withdrawing group (-I), but its resonance effect can be either donating (+R) or negligible, depending on the electronic demand of the reaction. acs.orgpurdue.edu Hammett-Taft parameter analysis has been used to quantify these effects, showing that in some contexts, the azide can be a strong π-donor, comparable to a hydroxyl group, while in others, its resonance contribution is minimal. acs.orgpurdue.edu In this compound, the combined effect of two strong +R methoxy groups and the azide group results in a highly electron-rich aromatic system, predisposing it to specific reaction pathways.
Table 2: Hammett-Taft Parameters for Azide and Methoxy Substituents These parameters quantify the inductive (σF) and resonance (σR) effects of substituents on an aromatic ring.
| Substituent | Inductive Effect (σF) | Resonance Effect (σR) | Overall Character |
| Methoxy (-OCH₃) | +0.29 | -0.57 | Strong Resonance Donor |
| Azido (B1232118) (-N₃) | +0.38 to +0.69 | +0.02 to -0.39 | Inductive Acceptor, Variable Resonance Donor |
Values are compiled from literature and demonstrate the differing electronic nature of the substituents. libretexts.orgacs.org
Determination of Frontier Molecular Orbitals (FMOs)
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for mapping the intricate reaction pathways available to this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed potential energy surfaces for various transformations. uva.nlresearchgate.net This allows for the validation of proposed mechanisms and the prediction of reaction outcomes and selectivity.
Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen (N₂) to form a highly reactive 2,4-dimethoxyphenylnitrene intermediate. ijnrd.orgwikipedia.org Computational modeling is crucial for understanding this process. DFT calculations can map the energy profile for N₂ loss, identifying it as the rate-limiting step in many nitrene-mediated reactions. uva.nl While thermal decomposition is often a concerted process, photochemical reactions proceed via a discrete nitrene intermediate. wikipedia.org Computational studies show that aryl nitrenes are prone to complex rearrangements, such as ring expansion or contraction, and these pathways can be computationally explored to predict the likely products. purdue.edumdpi.com The presence of the electron-donating methoxy groups significantly influences the stability and subsequent reaction pathways of the generated nitrene.
Beyond concerted cycloadditions and nitrene insertions, computational studies can uncover alternative, non-traditional reaction mechanisms. For an electron-rich arene like this compound, single-electron transfer (SET) pathways are a distinct possibility. rsc.org Computational models can assess the feasibility of an initial electron transfer from the dimethoxybenzene ring to a suitable acceptor, forming a radical cation. rsc.orgsemanticscholar.org The fate of this radical cation can then be tracked computationally. researchgate.net Similarly, the azide radical (N₃•), a one-electron oxidant, can react either by direct electron transfer or by addition to the aromatic ring, and quantum chemical calculations can help distinguish between these pathways by predicting the structures and spectra of the resulting transient species. mdpi.com In metal-catalyzed reactions, computational studies have been instrumental in identifying metallo-radical intermediates, such as cobalt(III)-nitrene radicals, which proceed through stepwise radical addition-substitution pathways. uva.nlnih.gov
Computational Studies of Nitrene Formation and Rearrangements
Conformational Analysis and Intermolecular Interactions
Computational studies on this compound focus on understanding its three-dimensional structure and the non-covalent forces that govern its interactions with other molecules. This knowledge is crucial for predicting its physical properties and chemical behavior.
The conformational landscape of this compound is primarily determined by the orientation of the azido and the two methoxy substituents on the benzene ring. The rotation around the C-N bond of the azido group and the C-O bonds of the methoxy groups leads to various possible conformers. By analogy with computational studies on 1,4-dimethoxybenzene (B90301), the methoxy groups can adopt different orientations relative to the plane of the benzene ring. chemicalbook.com For 1,4-dimethoxybenzene, two conformers, a polar syn-syn and a non-polar syn-anti form, are found to have comparable energy values. chemicalbook.com The presence of the azido group at the 1-position in this compound introduces further complexity due to steric and electronic interactions with the adjacent methoxy group at the 2-position.
The flexibility of the substituent groups allows the molecule to adopt various spatial arrangements. The most stable conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. The torsion angles between the plane of the benzene ring and the substituents are key parameters in these analyses. For instance, in related azido-containing complexes, the conformation of chelate rings can be significantly influenced by the atoms present. nih.gov
Intermolecular interactions play a significant role in the condensed phases of this compound. The molecule possesses several functional groups capable of engaging in various non-covalent interactions:
Dipole-Dipole Interactions: The presence of polar C-O, N-N, and C-N bonds results in a net molecular dipole moment, leading to dipole-dipole attractions between molecules.
Hydrogen Bonding: While this compound itself does not have traditional hydrogen bond donors, the nitrogen atoms of the azido group and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors in the presence of suitable donor molecules. nih.gov In the solid state, N-H···N hydrogen bonds have been observed to connect complex units of other azido-containing compounds into chains. nih.gov
| Feature | Influence on Conformation and Interactions |
| Azido Group (N₃) | Introduces a linear, rigid functional group. The terminal nitrogen atoms can act as hydrogen bond acceptors. Its orientation relative to the methoxy groups affects the overall dipole moment and steric profile. |
| Methoxy Groups (OCH₃) | The oxygen atoms are potential hydrogen bond acceptors. Rotation around the C-O bonds leads to different conformers (syn or anti relative to the ring). chemicalbook.com Their positions influence the electron density of the aromatic ring. |
| Benzene Ring | Provides a planar scaffold for the substituents. Can participate in π-stacking interactions with other aromatic rings. |
Predictive Modeling of Reactivity and Selectivity
Predictive modeling for this compound employs computational chemistry techniques to forecast its behavior in chemical reactions, particularly its reactivity and the selectivity for forming specific products.
Density Functional Theory (DFT) is a powerful and widely used method for investigating the electronic structure and reactivity of organic molecules, including aryl azides. mdpi.com DFT calculations can be used to determine the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. This information allows for the prediction of reaction barriers, which are crucial for understanding reaction rates. For cycloaddition reactions involving aryl azides, DFT has been successfully used to predict both site- and regio-selectivity with semi-quantitative agreement with experimental results. mdpi.com
Frontier Molecular Orbital (FMO) theory is another key tool for predicting the selectivity of reactions. mdpi.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For this compound, the energies and shapes of its HOMO and LUMO will dictate its reactivity as a dipole in 1,3-dipolar cycloaddition reactions. The electron-donating methoxy groups at the 2- and 4-positions increase the energy of the HOMO, which can influence the reaction's regioselectivity. mdpi.com
Predictive models can be applied to various reactions involving this compound, such as:
1,3-Dipolar Cycloadditions: This is a characteristic reaction of azides. Computational models can predict the preferred regiochemistry and stereochemistry of the resulting triazoline or triazole products when reacted with different dipolarophiles. mdpi.com The quantitative prediction of isomer ratios in these reactions is demanding, requiring high accuracy in the calculation of energy barriers. mdpi.com
Nitrene Formation: Thermal or photochemical decomposition of the azide can lead to the formation of a highly reactive nitrene intermediate. Computational modeling can help to understand the mechanism of this decomposition and the subsequent reactions of the nitrene, such as C-H insertion or ring expansion.
| Computational Model | Application in Predicting Reactivity and Selectivity |
| Density Functional Theory (DFT) | Calculation of reaction energy barriers to predict site- and regio-selectivity. mdpi.com Investigation of reaction mechanisms by locating transition state structures. |
| Frontier Molecular Orbital (FMO) Theory | Prediction of reactivity based on the energy gap between the HOMO of the azide and the LUMO of the dipolarophile (or vice-versa). mdpi.com Rationalization of observed regioselectivity in cycloaddition reactions. |
| Ab Initio Metadynamics Simulations | Exploration of the conformational free energy landscape to understand the stability of different conformers that may influence reactivity. lookchem.com |
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block for Complex Nitrogen-Containing Molecules
The azide (B81097) functional group is a cornerstone for introducing nitrogen into molecular frameworks, serving as a precursor to amines, a reactive dipole in cycloaddition reactions, and a source of nitrenes. This reactivity makes 1-Azido-2,4-dimethoxybenzene a valuable starting material for synthesizing a diverse array of complex molecules that are of interest in medicinal chemistry and chemical biology. acs.orgacs.orgencyclopedia.pub
Organic azides are extensively used in the synthesis of five-membered heterocycles, including triazoles, oxazoles, pyrazoles, and thiazoles. mdpi.com The most prominent reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. This transformation, particularly the copper(I)-catalyzed variant (CuAAC) known as "click chemistry," is celebrated for its high efficiency and broad functional group tolerance.
Research has demonstrated the use of a related isomer, 2-Azido-1,4-dimethoxybenzene, in a CuAAC reaction to modify a surface functionalized with acetylene (B1199291) groups. kilianlab.com In this process, the azide reacts with the terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring, effectively linking the dimethoxybenzene moiety to the surface. kilianlab.com This reaction's high yield and specificity are characteristic of click chemistry and highlight a key application for dimethoxybenzene azides in forming heterocyclic linkages. kilianlab.com The general utility of azides in forming other heterocycles, such as oxazoles, often involves more complex, multistep pathways that may proceed through nitrene intermediates.
Table 1: Example of Heterocycle (Triazole) Formation via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reactant A (Azide) | Reactant B (Alkyne) | Catalyst System | Product | Application | Reference |
|---|---|---|---|---|---|
| 2-Azido-1,4-dimethoxybenzene | Ethynyl-functionalized porous silicon surface | Copper(II) sulfate, Sodium ascorbate | Surface-immobilized 1,2,3-triazole | Surface Modification | kilianlab.com |
The azide group's rich chemistry allows for divergent synthetic strategies, where a single starting material like this compound can be converted into a variety of different products. mdpi.com Beyond cycloadditions, azides can undergo several other key transformations:
Staudinger Ligation: This reaction involves the treatment of an azide with a phosphine (B1218219) to form an aza-ylide intermediate, which can then be trapped by an electrophile (often an ester) to form a stable amide bond. This method is crucial in chemical biology for peptide synthesis and protein modification.
Nitrene Insertion: Under thermal or photochemical conditions, azides can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates. These nitrenes can then undergo C-H insertion reactions, allowing for the direct functionalization of C-H bonds.
Reduction to Amines: The azide group is a stable precursor to a primary amine. It can be cleanly reduced using various reagents, such as catalytic hydrogenation or treatment with phosphines followed by hydrolysis.
These distinct reaction pathways enable chemists to use a single azido-substituted building block to access a wide range of functional molecules, from heterocycles to amides and amines, depending on the chosen reaction conditions. mdpi.com
Synthesis of Triazoles, Oxazoles, and Other Heterocycles
Functionalization in Polymer Chemistry and Material Science
The versatility of the azide group extends into materials science, where it is used to modify polymers, functionalize surfaces, and create novel materials with tailored characteristics. acs.orgacs.org
Azides serve as powerful handles for the post-polymerization functionalization of polymers and for crosslinking polymer chains. For instance, polymers can be synthesized with azide side-chains, which are then available for subsequent modification via click chemistry. mdpi.com This allows for the attachment of various functional molecules, such as fluorescent dyes or bioactive ligands, to the polymer backbone.
Furthermore, the azide group can be used for crosslinking. Thermally activated crosslinking can occur through the formation of nitrenes, which can react with adjacent polymer chains. mdpi.com Alternatively, polymers containing azide groups can be crosslinked with polymers containing alkyne groups through 1,3-dipolar cycloaddition, forming robust triazole linkages that enhance the mechanical and thermal stability of the material. mdpi.com Recent advances have also shown that polymers like polystyrene and polyethylene (B3416737) can be directly azidated through C-H functionalization, introducing azide groups onto the existing polymer backbone for further diversification. nih.govsemanticscholar.org
The principles of azide chemistry are widely applied to the modification of surfaces and the fabrication of nanomaterials. The CuAAC click reaction is particularly effective for immobilizing molecules onto surfaces in a controlled and efficient manner. kilianlab.com
In a notable study, researchers functionalized the surface of porous silicon rugate filters. kilianlab.com The process involved first creating an acetylene-terminated surface, followed by a click reaction with 2-Azido-1,4-dimethoxybenzene. The reaction's success, confirmed by FTIR spectroscopy, demonstrated a high-yield immobilization of the azido (B1232118) species, showcasing a method to precisely engineer surface chemistry. kilianlab.com Similarly, polystyrene microspheres have been functionalized with azide groups, which then serve as anchor points to attach other molecules, such as polyethylene oxide polymers or fluorescent dyes, via the same azide-alkyne cycloaddition. This control over surface functionality is critical for applications ranging from biological assays to coatings.
By leveraging the reactivity of this compound and related compounds, scientists can design advanced functional materials with precisely controlled and tunable properties. novapublishers.com The incorporation of the 2,4-dimethoxybenzene moiety can itself impart specific electronic or recognition properties to the final material.
For example, functionalizing a polymer backbone or a nanoparticle surface with this compound can alter properties like solubility, hydrophilicity, or thermal stability. jaist.ac.jp The ability to attach this unit via a stable triazole linkage allows for the creation of hybrid materials that combine the properties of a polymer or substrate with the specific function of the dimethoxyphenyl group. kilianlab.com This strategy is central to developing materials for specialized applications, such as sensors, tailored catalysts, or advanced coatings where surface interactions are critical. rsc.org
Surface Modification and Nanomaterials Fabrication
Role in Bioorthogonal Chemistry and Bioconjugation (Methodological Aspects)
This compound is a key component in the design of fluorogenic probes for bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The primary methodological application is in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, often termed "click chemistry". molaid.comescholarship.org
The core strategy involves using the 2,4-dimethoxyazidobenzene moiety as a fluorescence quencher. escholarship.org In this design, the azide is covalently linked to a fluorophore. The electron-rich dimethoxy-substituted aryl azide quenches the fluorophore's emission through a process known as photoinduced electron transfer (PeT). escholarship.org This "off" state is maintained until the probe reacts with its target.
When the azide group undergoes a cycloaddition reaction with an alkyne-modified biomolecule, it is converted into a triazole. This transformation fundamentally alters the electronic properties of the moiety, inhibiting the PeT process and leading to a significant increase in fluorescence emission—a "turn-on" response. escholarship.org This methodological approach allows for the specific visualization of alkyne-tagged biomolecules in complex environments like live cells with a high signal-to-noise ratio, as unreacted probes remain non-fluorescent. escholarship.org Research has shown that the 2,4-dialkoxy-5-azido pendant aryl ring motif is particularly effective at modulating the fluorescence of various scaffolds, including xanthenes and near-infrared emitting silicon-rhodamine (Si-rhodamine) dyes. escholarship.orggoogle.com
Table 1: Fluorogenic Probe Activation via Azide-Alkyne Cycloaddition
| Probe State | Functional Group | Fluorescence | Mechanism |
|---|---|---|---|
| Unreacted Probe | This compound | Quenched ("Off") | Photoinduced Electron Transfer (PeT) |
| Reacted Probe | 1,2,3-Triazole derivative | Emissive ("On") | Disruption of PeT |
Design and Synthesis of Redox-Active Materials
The design of redox-active materials, specifically molecular probes, leverages the inherent electronic characteristics of the this compound core. The chemical structure is designed to function as a redox-sensitive switch that can modulate a material's properties, such as fluorescence. The two methoxy (B1213986) groups are strong electron-donating groups, which lower the oxidation potential of the azidobenzene (B1194522) unit, making it an effective PeT quencher. escholarship.org
The synthetic approach focuses on incorporating this redox-active azidobenzene into larger molecular systems. This typically begins with the synthesis of the precursor, 2,4-dimethoxyaniline (B45885). google.com A common route to the azide involves a diazotization reaction of the aniline (B41778) precursor, followed by treatment with an azide source like sodium azide. tpu.ru This process converts the primary amine into the desired azide functional group. The resulting this compound can then be coupled to various fluorophore platforms, such as Si-rhodamine, to create the final redox-active probe. escholarship.orggoogle.com Electrochemical studies have been used to elucidate the origins of the superior quenching performance of this motif compared to other aryl azide structures, confirming its utility in designing sensitive redox-responsive systems. escholarship.org
Chemical Tools for Photoaffinity Labeling
Aromatic azides are of significant interest as photoaffinity labeling (PAL) reagents, and this compound serves as a valuable scaffold for these tools. tpu.ruresearchgate.net Photoaffinity labeling is a powerful technique used to identify and study interactions between biomolecules, such as ligand-receptor binding.
The molecular design of a PAL reagent based on this compound involves three key components: a recognition element that directs the molecule to a specific biological target, the photoreactive aryl azide group, and often a reporter tag for later detection. The synthetic strategy involves preparing this compound and then chemically linking it to a molecule known to bind to a target of interest (e.g., a protein).
The methodological utility arises from the photochemistry of the azide group. Upon irradiation with UV light, the aryl azide releases dinitrogen gas (N₂) to form a highly reactive aryl nitrene intermediate. This nitrene can rapidly and non-selectively insert into nearby C-H or N-H bonds, forming a stable covalent linkage with the target biomolecule. The electron-donating dimethoxy groups on the aromatic ring can influence the stability and reactivity of the nitrene, fine-tuning the properties of the labeling agent. This covalent trapping allows researchers to identify binding partners and map binding sites within complex biological systems. tpu.ruresearchgate.net
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of aryl azides often involves diazotization of anilines followed by substitution with sodium azide (B81097), a process that can use harsh acids and potentially hazardous reagents. researchgate.net The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Research is increasingly focused on green methodologies that minimize waste, reduce energy consumption, and utilize safer reagents.
Future efforts in the synthesis of 1-Azido-2,4-dimethoxybenzene will likely pivot towards these sustainable practices. One promising approach is the use of water as a solvent at room temperature. rsc.orgrsc.org An optimized method involves the reaction of aryl diazonium salts with hydroxylammonium chloride in water, offering high yields in a simple, scalable, and reproducible manner. researchgate.netrsc.org Another green technique employs stable aryl diazonium silica (B1680970) sulfates, which are prepared by grinding anilines with silica sulfuric acid and sodium nitrite (B80452), thus avoiding toxic solvents. researchgate.net Similarly, the use of p-Toluenesulfonic acid enables the rapid and efficient conversion of arylamines to the corresponding azides under mild conditions. semnan.ac.ir The application of visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) also represents a sustainable pathway for creating triazoles from azides in an eco-friendly manner. rsc.org
For this compound, this would involve the diazotization of the readily available 2,4-dimethoxyaniline (B45885). The table below compares a traditional synthetic approach with a potential green alternative.
Table 1: Comparison of Synthetic Methodologies for Aryl Azides
| Feature | Traditional Method (e.g., Sandmeyer-type) | Green Chemistry Method |
|---|---|---|
| Solvent | Often organic solvents, mineral acids | Water rsc.orgrsc.org |
| Temperature | Often requires cooling (0-5 °C) then warming | Room temperature researchgate.netrsc.org |
| Reagents | Sodium nitrite, strong acids (HCl, H₂SO₄), sodium azide | Hydroxylammonium chloride rsc.org, p-Toluenesulfonic acid semnan.ac.ir |
| Byproducts | Acidic waste, residual azide salts | Fewer harmful byproducts, easier workup organic-chemistry.org |
| Safety | Use of potentially explosive sodium azide, strong acids | Milder conditions, potentially safer reagents semnan.ac.ir |
The adoption of these green principles will not only make the synthesis of this compound more economical but also significantly reduce its environmental footprint.
Exploration of Novel and Unconventional Reactivity Pathways for Aryl Azides
Beyond their well-established use in "click" chemistry and as nitrene precursors, aryl azides are capable of participating in a range of novel and unconventional reactions. The electron-donating methoxy (B1213986) groups in this compound are expected to enhance the nucleophilicity of the azide group and activate the aromatic ring, opening up unique reactivity pathways.
Future research will likely explore these less-common transformations. For instance, the reaction of aryl azides with cyclic diones in the presence of amines can lead to the formation of fused dihydro-1,2,3-triazoles instead of the expected triazines. rsc.org Another area of interest is the cycloaddition with partners other than alkynes. The reaction of aryl azides with nitrileimines, for example, has been shown to be a viable alternative for synthesizing five-membered heterocycles. nih.gov
Furthermore, the regioselectivity of metal-catalyzed reactions can be unconventional. Copper-catalyzed cycloaddition of aryl azides with 1-iodobuta-1,3-diynes has been found to unexpectedly produce a mixture of 4-iodo- and 5-iodo-1,2,3-triazoles, a deviation from the expected outcome that can be influenced by the electronic properties of the aryl azide. rsc.org The electron-rich nature of this compound could be harnessed to control such regiochemical outcomes. Hypervalent iodine reagents can also induce unusual intramolecular cyclizations of phenol (B47542) ethers bearing an alkyl azido (B1232118) side-chain. pharm.or.jp
Table 2: Examples of Unconventional Reactivity Pathways for Aryl Azides
| Reaction Type | Reactants | Product Type | Potential for this compound |
|---|---|---|---|
| Cycloaddition with Cyclic Diones | Aryl azide, cyclohexane-1,2-dione, amine | Fused dihydro-1,2,3-triazole rsc.org | Electron-donating groups may influence reaction rate and yield. |
| CuAAC with Iodoalkynes | Aryl azide, 1-iodobuta-1,3-diyne | Mixture of 4-iodo and 5-iodo-1,2,3-triazoles rsc.org | The dimethoxy groups could favor the formation of the non-classical 4-iodo isomer. |
| Azide-Enol Cycloaddition | Perfluoroaryl azide, phenylacetaldehyde | Aryl amide diva-portal.org | Exploring if non-fluorinated, electron-rich azides like this compound can undergo similar transformations. |
| [3+2] Cycloaddition with Nitrileimines | Aryl azide, methylene (B1212753) active nitriles | 1,2,3-Triazole derivatives nih.gov | Serves as an alternative to traditional cycloadditions, with potential for different substrate scopes. |
Investigating these pathways with this compound could lead to the discovery of novel molecular scaffolds and synthetic methodologies.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Design
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the de novo design of synthetic pathways. nih.govacs.orgacs.org Neural network models, trained on vast databases of chemical reactions, can now predict suitable catalysts, reagents, solvents, and temperatures for a given transformation with impressive accuracy. nih.govacs.org
For this compound, ML models could be employed in several ways. Firstly, they can predict the optimal "green" conditions for its synthesis, minimizing the need for extensive empirical screening. acs.org Secondly, AI can predict the feasibility and outcome of its participation in various reactions, including novel and unconventional pathways. acs.orgresearchgate.net For example, models have been used to predict the success of azide reduction reactions and the activation energies of strain-promoted azide-alkyne cycloadditions (SPAAC). nih.govresearchgate.net
A key application would be to use ML to design new multi-component reactions involving this compound, predicting which combinations of reactants would lead to desired, high-value products. The model learns the functional similarity of different reagents, allowing it to suggest viable, and sometimes non-obvious, reaction partners. nih.gov
Table 3: Hypothetical Machine Learning Prediction for a Reaction with this compound
| Target Reaction | Top 3 Predicted Catalysts | Top 3 Predicted Solvents | Predicted Temperature (°C) (MAE ±25.5 °C) acs.org |
|---|---|---|---|
| CuAAC with Phenylacetylene | 1. Copper(I) Iodide | 1. Water/t-Butanol | 1. 25 |
| 2. CuSO₄/Sodium Ascorbate | 2. DMF | 2. 40 | |
| 3. [(SIMes)CuBr] beilstein-journals.org | 3. Toluene | 3. 60 | |
| Staudinger Reduction | 1. Triphenylphosphine | 1. THF | 1. 25 |
| 2. Tributylphosphine | 2. Diethyl Ether | 2. 20 |
As these predictive tools become more sophisticated, they will accelerate the discovery of new applications for this compound by allowing researchers to explore a vast chemical space computationally before entering the laboratory.
Advanced Characterization Techniques for In Situ Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing conditions, controlling selectivity, and discovering new transformations. The study of reactions involving aryl azides, which can be highly energetic and proceed through transient intermediates, benefits immensely from advanced characterization techniques that allow for real-time, in situ monitoring.
Future research on this compound will leverage these techniques to gain detailed mechanistic insights. For instance, online electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used to monitor reaction progress and identify key intermediates in complex reaction mixtures, as demonstrated in the cycloaddition of azides with nitroolefins. scielo.br This would be invaluable for studying the multi-component and cascade reactions discussed below.
Computational methods, particularly Density Functional Theory (DFT) calculations, are essential for elucidating the energetics of reaction pathways and explaining observed selectivity. rsc.org DFT studies have been instrumental in revealing the binuclear copper catalytic cycle in CuAAC reactions, moving beyond earlier speculative mechanisms. rsc.orgbeilstein-journals.org Applying DFT to reactions of this compound could explain how its electronic properties influence transition state energies and, consequently, reaction outcomes. For example, in a hypervalent iodine-induced cyclization, a proposed mechanism involves the formation of a cation radical, a hypothesis that can be rigorously tested and refined using computational chemistry. pharm.or.jp
The combination of in situ spectroscopic monitoring and high-level computational analysis will provide a comprehensive picture of the chemical transformations of this compound, enabling more rational reaction design.
Multi-component and Cascade Reactions involving this compound
Multi-component reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, enhancing atom economy and efficiency. beilstein-journals.orgresearchgate.net The dual functionality of this compound makes it an ideal candidate for such processes, where the azide and the electron-rich aromatic ring can participate in sequential or concerted bond-forming events.
An emerging area is the use of aryl azides in MCRs to build diverse heterocyclic libraries. mdpi.com For example, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction utilizes an amidine, an aldehyde, and an isocyanide to form substituted imidazo[1,2-a]pyridines. mdpi.com By incorporating the 2,4-dimethoxyphenyl azide moiety into one of the components, novel and functionalized scaffolds could be accessed in one pot. The azide group can also be a key player in Ugi/Huisgen cycloaddition MCRs. beilstein-journals.org
Cascade reactions initiated by transformations of the azide group are also a promising research direction. Gold-catalyzed annulation of conjugated diynes bearing an azido group with arenes has been shown to produce aryl-annulated [c]carbazoles. nih.gov Notably, both 1,2-dimethoxybenzene (B1683551) and 1,3-dimethoxybenzene (B93181) are effective nucleophiles in this transformation, highlighting the potential for the dimethoxy-substituted ring of this compound to participate in such cascades. nih.gov Another strategy involves intramolecular Staudinger/aza-Wittig tandem reactions of molecules bearing both an azide and a carbonyl group to generate fused heterocyclic imines in situ, which can then be used in further MCRs. rsc.org
Table 4: Potential Multi-component and Cascade Reactions
| Reaction Name | Key Reactants | Potential Product Scaffold |
|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Azido-aldehyde, Isocyanide | Azide-functionalized Imidazo[1,2-a]pyridine mdpi.com |
| Ugi/Huisgen Cycloaddition | Azido-acid, Amine, Isocyanide, Alkyne | Complex peptidomimetic triazoles beilstein-journals.org |
| Gold-Catalyzed Annulation | Azide-diyne, Arene (e.g., dimethoxybenzene) | Annulated [c]carbazoles nih.gov |
| Benzyne-Mediated Cascade | o-Silylaryl triflate, Azide-tethered nucleophile | Functionalized Indolines jst.go.jp |
By designing substrates that strategically position this compound within a molecule, researchers can trigger complex and elegant reaction cascades to rapidly build molecular complexity.
Q & A
Q. What are the optimal synthetic routes for 1-azido-2,4-dimethoxybenzene, and how can reaction yields be improved?
- Methodological Answer : A common synthesis involves diazotization of 4-methoxy aniline derivatives followed by azide substitution. For example, 1-azido-4-methoxybenzene can be synthesized by reacting 4-methoxy aniline with NaNO₂/HCl under cold conditions (0–5°C) and subsequent treatment with NaN₃ . To optimize yields:
- Use absolute ethanol as a solvent to enhance solubility of intermediates.
- Control stoichiometry (1:1 molar ratio of amine to NaN₃) and reaction time (4 hours under reflux).
- Monitor pH with glacial acetic acid to suppress side reactions.
Yields typically range from 70–85% under these conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ 3.8–4.0 ppm) and aromatic proton signals (δ 6.5–7.5 ppm). Azide groups do not produce NMR signals but influence chemical shifts of adjacent protons .
- IR Spectroscopy : Confirm the azide stretch at ~2100 cm⁻¹.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₈H₉N₃O₂: calc. 193.0746) .
Q. What safety protocols are critical when handling azido compounds like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at –20°C to prevent thermal decomposition.
- Waste Disposal : Neutralize azides with aqueous NaNO₂ before disposal to mitigate explosion risks .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in Huisgen cycloadditions?
- Methodological Answer : The electron-donating methoxy groups activate the azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies (e.g., DFT) can model transition states to predict regioselectivity.
Q. What are the contradictions in reported stability data for aromatic azides, and how can they be resolved?
- Methodological Answer : Discrepancies arise from purity (e.g., 95% vs. >99% purity) and storage conditions. For example:
- Thermal Stability : DSC/TGA analysis shows decomposition onset at 120°C for pure samples, but impurities lower this threshold .
- Resolution : Standardize purity assays (HPLC/GC) and storage protocols (e.g., desiccants, inert atmosphere) across studies .
Q. How can computational modeling (e.g., DFT) predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes in microbial pathogens).
- Parameters : Optimize ligand conformations with B3LYP/6-31G* basis sets. Validate with experimental IC₅₀ values from cytotoxicity assays .
Q. What methodological challenges arise in scaling up azide synthesis for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
